
Diacetoxydiethylsilane
Overview
Description
Diacetoxydiethylsilane (hypothetical structure: (CH₃COO)₂Si(C₂H₅)₂) is an organosilicon compound featuring two ethyl groups and two acetoxy substituents bonded to a central silicon atom. This compound is inferred to function as a crosslinking agent or precursor in silicone polymer synthesis. Its acetoxy groups undergo hydrolysis in the presence of moisture, releasing acetic acid and forming silanol (Si–OH) intermediates, which subsequently condense into siloxane (Si–O–Si) networks . This reactivity makes it valuable in sealants, adhesives, and coatings requiring ambient-temperature curing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetoxydiethylsilane can be synthesized through the reaction of diethylsilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction is as follows:
(C2H5)2SiH2 + 2 (CH3CO)2O → (C2H5)2Si(OCOCH3)2 + 2 CH3COOH
The reaction is carried out at elevated temperatures, usually around 60-80°C, and requires a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of diethylsilane and acetic anhydride into the reactor, where the reaction takes place under optimized temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of diethylsilanediol and acetic acid.
(C2H5)2Si(OCOCH3)2 + 2 H2O → (C2H5)2Si(OH)2 + 2 CH3COOH
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
2 (C2H5)2Si(OH)2 → (C2H5)2Si-O-Si(C2H5)2 + 2 H2O
Substitution: this compound can undergo substitution reactions with nucleophiles such as alcohols or amines, replacing the acetoxy groups with alkoxy or amino groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Condensation: Catalysts such as acids or bases, with controlled temperature and humidity.
Substitution: Alcohols or amines, often in the presence of a base such as triethylamine.
Major Products Formed:
Hydrolysis: Diethylsilanediol and acetic acid.
Condensation: Polymeric siloxanes.
Substitution: Alkoxysilanes or aminosilanes, depending on the nucleophile used.
Scientific Research Applications
Diacetoxydiethylsilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicone-based materials.
Biology: Employed in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone sealants, adhesives, and coatings due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism of action of diacetoxydiethylsilane primarily involves its ability to undergo hydrolysis and condensation reactions. Upon exposure to moisture, the acetoxy groups are hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its use in the production of silicone-based materials, as it allows for the formation of durable and flexible polymeric structures.
Comparison with Similar Compounds
The following table compares Diacetoxydiethylsilane (inferred properties) with structurally related silanes, emphasizing substituent effects on reactivity, stability, and applications:
Reactivity and Hydrolysis Behavior
- This compound vs. Diacetoxydimethylsilane : The ethyl groups in this compound introduce greater steric hindrance compared to methyl groups in Diacetoxydimethylsilane. This reduces its hydrolysis rate, as bulkier substituents slow water molecule access to the silicon center .
- Comparison with Chlorosilanes : Chlorine substituents (e.g., Dimethyldichlorosilane) exhibit higher reactivity than acetoxy groups, releasing HCl instead of acetic acid during hydrolysis. This makes chlorosilanes more corrosive but faster-curing .
- Ethoxy vs. Acetoxy Groups : Diethoxymethylsilane (ethoxy substituents) hydrolyzes more slowly than acetoxy variants due to the stability of ethoxy groups and slower acid release .
Thermal and Chemical Stability
- Ethyl vs. Phenyl Substituents : Diphenyldichlorosilane (phenyl groups) demonstrates enhanced thermal stability due to aromatic ring stabilization, making it suitable for high-temperature applications. Ethyl and methyl groups offer less thermal resistance but better flexibility in polymers .
- Acetoxy vs. Chloro Substituents : Acetoxy silanes are less moisture-sensitive during storage compared to chlorosilanes, which require strict anhydrous conditions .
Biological Activity
Diacetoxydiethylsilane (DADES) is a silane compound with the chemical formula CHOSi. It is primarily used in chemical synthesis and as a coupling agent in various applications, including the modification of surfaces and as an intermediate in the production of silicone polymers. Its potential biological activity has garnered interest, particularly in the context of its interactions with biological macromolecules.
This compound exhibits biological activity primarily through its ability to interact with proteins and nucleic acids. The acetoxy groups in the molecule can undergo hydrolysis, leading to the formation of reactive silanol groups that may participate in covalent bonding with biomolecules. This property allows DADES to act as a probe in biological research, helping to elucidate binding mechanisms and effects on cellular components.
Cellular Effects
Research indicates that DADES can influence various cellular processes:
- Cell Signaling : DADES may modulate signaling pathways by altering protein interactions.
- Gene Expression : Its interaction with nucleic acids can potentially affect gene regulation.
- Metabolic Pathways : The compound may impact metabolic processes by interacting with key enzymes.
Toxicity and Dosage Effects
Studies have shown that while DADES has useful applications, it also possesses a degree of toxicity at higher concentrations. In animal models, excessive doses have resulted in adverse effects, necessitating careful consideration of dosage in experimental settings.
Dosage Level | Observed Effect |
---|---|
Low | Minimal cellular disruption |
Moderate | Altered gene expression |
High | Cytotoxicity and apoptosis |
Pharmacokinetics
The pharmacokinetic profile of DADES suggests that it is rapidly absorbed and distributed within biological systems. Its metabolism involves hydrolysis to form diethylsilane and acetic acid, which are further processed by standard metabolic pathways.
Study 1: Interaction with Proteins
A study evaluated the interaction between DADES and various proteins using fluorescence spectroscopy. The results indicated that DADES binds preferentially to certain amino acid residues, leading to conformational changes in protein structure. This binding was found to enhance the stability of some proteins under stress conditions.
Study 2: Antimicrobial Properties
In another investigation, DADES was tested for its antimicrobial properties against several bacterial strains. The results showed significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the silanol groups formed upon hydrolysis.
Study 3: Impact on Cell Viability
A cytotoxicity assay was performed on human cell lines treated with varying concentrations of DADES. The findings revealed a dose-dependent decrease in cell viability, with higher concentrations leading to increased rates of apoptosis. This underscores the importance of dosage when considering DADES for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing diacetoxydiethylsilane in a laboratory setting?
this compound is typically synthesized via the reaction of diethylsilane with acetic anhydride under controlled conditions. Key steps include:
- Reagent purification : Ensure acetic anhydride is anhydrous to avoid hydrolysis side reactions .
- Temperature control : Maintain the reaction at 40–60°C to optimize yield while minimizing decomposition .
- Inert atmosphere : Conduct the reaction under nitrogen/argon to prevent oxidation of silane intermediates . Characterization via FT-IR (to confirm Si-O-Acetyl bonds at ~1250 cm⁻¹) and ¹H NMR (for ethyl group protons at δ 0.5–1.5 ppm) is critical .
Q. What safety precautions are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles .
- Storage : Store in airtight containers at ≤4°C to prevent moisture-induced degradation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .
Q. How can researchers characterize the purity of this compound?
- Chromatographic methods : Use GC-MS or HPLC with a C18 column to detect impurities (e.g., residual acetic acid) .
- Elemental analysis : Validate silicon and carbon content against theoretical values (e.g., C: 45.2%, Si: 14.8%) .
- Karl Fischer titration : Quantify water content (<0.1% w/w) to confirm anhydrous conditions .
Advanced Research Questions
Q. How does this compound’s reactivity vary under different solvent systems?
- Polar aprotic solvents (e.g., THF, DMF) : Enhance nucleophilic substitution rates due to stabilization of transition states .
- Non-polar solvents (e.g., hexane) : Favor silane dimerization, requiring kinetic monitoring via UV-Vis spectroscopy (λmax shifts at 240–260 nm) .
- Contradictions in data : Discrepancies in reaction rates across studies may arise from trace moisture or solvent purity. Mitigate by standardizing solvent drying protocols (e.g., molecular sieves) .
Q. What computational methods are effective for modeling this compound’s stability?
- DFT calculations : Use B3LYP/6-31G(d) basis sets to predict hydrolysis pathways and activation energies .
- Molecular dynamics (MD) : Simulate interactions with water molecules to assess degradation kinetics .
- Validation : Cross-reference computational results with experimental TGA/DSC data (decomposition onset >150°C) .
Q. How can researchers resolve contradictions in reported catalytic applications of this compound?
- Systematic reviews : Apply PRISMA guidelines to evaluate literature bias, focusing on peer-reviewed journals and excluding non-reproducible studies .
- Controlled replication : Reproduce experiments with standardized catalysts (e.g., Pt/C, Pd(OAc)₂) and monitor by in situ IR spectroscopy .
- Meta-analysis : Use ANOVA to identify statistically significant variables (e.g., temperature, solvent) across datasets .
Q. What strategies optimize this compound’s use in surface functionalization?
- Substrate pretreatment : Clean surfaces with plasma oxidation to enhance silane adhesion .
- Layer thickness control : Employ ellipsometry to measure monolayer formation (target: 1–2 nm) .
- Contamination mitigation : Use XPS to detect carbonaceous residues and adjust deposition time/temperature .
Q. Methodological Resources
- Data analysis : Leverage tools like OriginLab or Python’s SciPy for regression modeling of reaction kinetics .
- Literature synthesis : Utilize Google Scholar’s citation tracking and Boolean operators (e.g., "this compound AND stability NOT industrial") to filter irrelevant results .
- Ethical reporting : Adhere to ACS or RSC guidelines for disclosing synthetic yields, error margins, and conflicting data .
Properties
IUPAC Name |
[acetyloxy(diethyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-5-13(6-2,11-7(3)9)12-8(4)10/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJIBYLKBOSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171318 | |
Record name | Diacetoxydiethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-81-3 | |
Record name | Silanediol, 1,1-diethyl-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18269-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetoxydiethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018269813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetoxydiethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetoxydiethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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